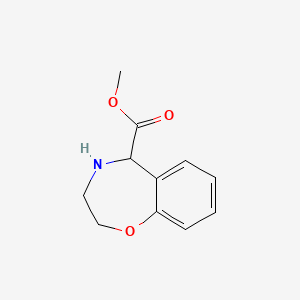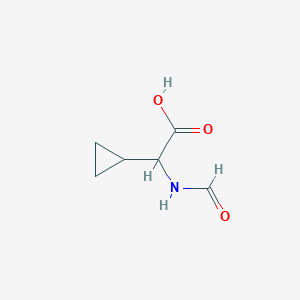
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Propoxy-5-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 2-Propoxy-5-(trifluoromethyl)aniline with hydrochloric acid. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical reagent for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new drugs and in industrial chemistry for the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 2-Propoxy-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a similar structure but with a fluorine atom instead of a propoxy group.
2-Methoxy-5-(trifluoromethyl)aniline: This compound has a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H13ClF3NO |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
2-propoxy-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13;/h3-4,6H,2,5,14H2,1H3;1H |
InChI Key |
IOADDFJRFBXKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)





![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)



![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
